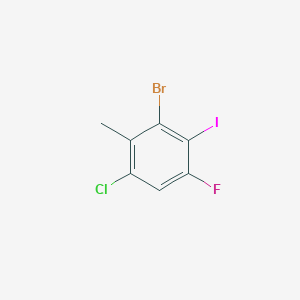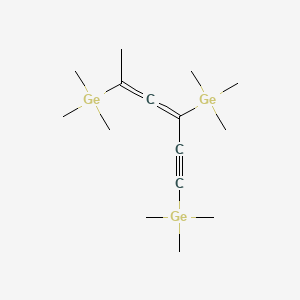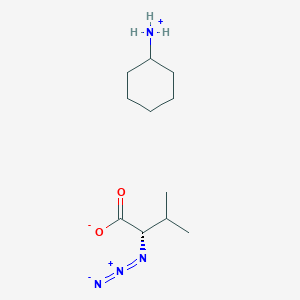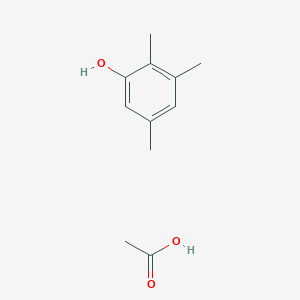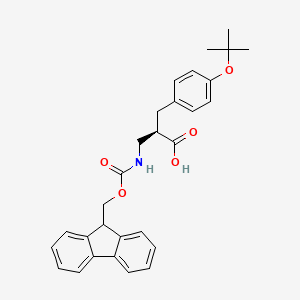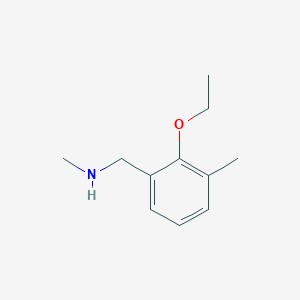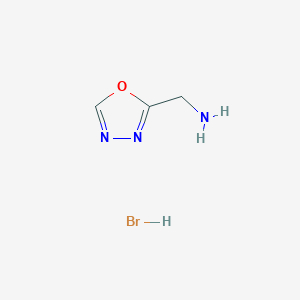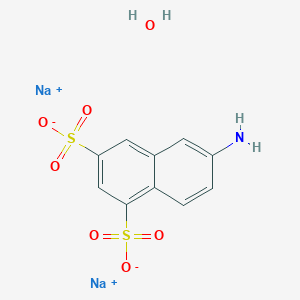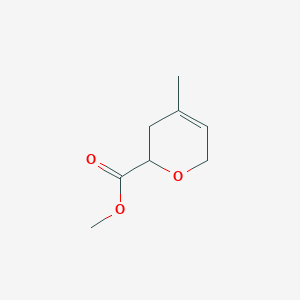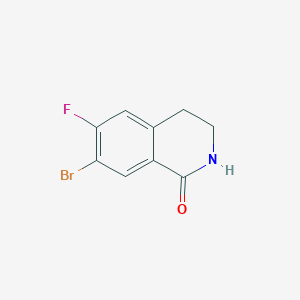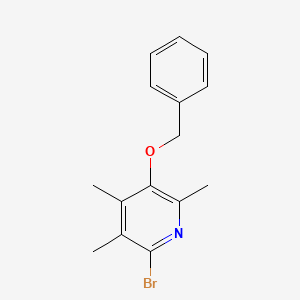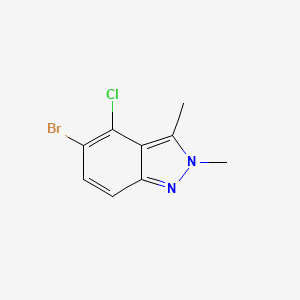
5-Bromo-4-chloro-2,3-dimethyl-2H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-4-chloro-2,3-dimethyl-2H-indazole is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, with its unique bromine and chlorine substitutions, offers interesting properties for various scientific applications.
Preparation Methods
The synthesis of 5-Bromo-4-chloro-2,3-dimethyl-2H-indazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-bromo-4-chloro-3,5-dimethylphenylhydrazine with suitable reagents can lead to the formation of the desired indazole ring. Industrial production methods often employ transition metal-catalyzed reactions to enhance yield and selectivity .
Chemical Reactions Analysis
5-Bromo-4-chloro-2,3-dimethyl-2H-indazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
5-Bromo-4-chloro-2,3-dimethyl-2H-indazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers explore its use in drug development, particularly for targeting specific enzymes and receptors.
Industry: It finds applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-4-chloro-2,3-dimethyl-2H-indazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
5-Bromo-4-chloro-2,3-dimethyl-2H-indazole can be compared with other indazole derivatives, such as:
5-Bromo-4-chloro-3-indolyl N-acetyl-β-D-galactosaminide: This compound has similar bromine and chlorine substitutions but differs in its functional groups and applications.
2,3-Dimethyl-6-nitro-2H-indazole: This derivative has a nitro group instead of halogens, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C9H8BrClN2 |
|---|---|
Molecular Weight |
259.53 g/mol |
IUPAC Name |
5-bromo-4-chloro-2,3-dimethylindazole |
InChI |
InChI=1S/C9H8BrClN2/c1-5-8-7(12-13(5)2)4-3-6(10)9(8)11/h3-4H,1-2H3 |
InChI Key |
UOYRLEOTCRFKAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NN1C)C=CC(=C2Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


